TMPH hydrochloride TMPH hydrochloride Potent non-competitive antagonist of neuronal nicotinic ACh receptors (nAChRs). Produces long-lasting inhibition of neuronal nAChRs formed by the combination of the most abundant α and β subunits (i.e. α3, α4 and β2, β4 respectively). Displays little inhibition of muscle-type (α1β1γδ) or α7 receptors.
Brand Name: Vulcanchem
CAS No.: 849461-91-2
VCID: VC0004498
InChI: InChI=1S/C16H31NO2.ClH/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13;/h13,17H,6-12H2,1-5H3;1H
SMILES: CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl
Molecular Formula: C16H32ClNO2
Molecular Weight: 305.9 g/mol

TMPH hydrochloride

CAS No.: 849461-91-2

Inhibitors

VCID: VC0004498

Molecular Formula: C16H32ClNO2

Molecular Weight: 305.9 g/mol

TMPH hydrochloride - 849461-91-2

CAS No. 849461-91-2
Product Name TMPH hydrochloride
Molecular Formula C16H32ClNO2
Molecular Weight 305.9 g/mol
IUPAC Name (2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride
Standard InChI InChI=1S/C16H31NO2.ClH/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13;/h13,17H,6-12H2,1-5H3;1H
Standard InChIKey XIDDVJIJIFWGIX-UHFFFAOYSA-N
SMILES CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl
Canonical SMILES CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl
Description Potent non-competitive antagonist of neuronal nicotinic ACh receptors (nAChRs). Produces long-lasting inhibition of neuronal nAChRs formed by the combination of the most abundant α and β subunits (i.e. α3, α4 and β2, β4 respectively). Displays little inhibition of muscle-type (α1β1γδ) or α7 receptors.
Synonyms 2,2,6,6-tetramethylpiperidin-4-yl heptanoate
TMPH cpd
PubChem Compound 16079014
Last Modified Nov 11 2021
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